(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone
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Overview
Description
The compound (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone is a complex chemical structure that holds significance in various fields of scientific research. This compound exhibits unique properties that make it valuable in the study of chemical reactions, biological interactions, and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves several steps, including the formation of the pyridopyrimidine ring and the attachment of the pyrazole moiety. A common synthetic route starts with the condensation of appropriate pyridine derivatives with urea or guanidine compounds, followed by cyclization reactions. The reaction conditions typically involve the use of acidic or basic catalysts, elevated temperatures, and solvent systems like ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound would require optimizing the synthetic route to ensure high yield and purity. Techniques such as continuous flow synthesis or microwave-assisted synthesis could be employed to enhance efficiency. Scale-up processes would involve rigorous purification steps, including recrystallization and chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the pyridopyrimidine ring can be oxidized using strong oxidizing agents like potassium permanganate, while reduction reactions can be carried out using hydrides such as sodium borohydride.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, dichloromethane solvent, room temperature.
Reduction: : Sodium borohydride, methanol solvent, room temperature.
Substitution: : Alkyl halides or aryl halides, polar aprotic solvents, elevated temperatures.
Major Products
Oxidation: : Formation of corresponding pyridine N-oxide derivatives.
Reduction: : Formation of reduced pyridopyrimidine analogs.
Substitution: : Formation of alkylated or arylated derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical modifications and functionalizations.
Biology
Biologically, the compound serves as a molecular probe to study enzyme interactions, cellular pathways, and receptor binding. Its ability to interact with specific biological targets makes it useful in biochemical assays and drug discovery research.
Medicine
In medicine, the compound has potential therapeutic applications due to its ability to modulate biological pathways. It is being investigated for its efficacy in treating certain diseases by targeting specific molecular mechanisms.
Industry
In the industrial sector, the compound could be used in the development of new materials, catalysts, and chemical sensors. Its diverse reactivity and functional groups make it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. It can form specific binding interactions, leading to the modulation of biological pathways. The compound's effects are mediated through the activation or inhibition of these targets, resulting in downstream biological responses.
Comparison with Similar Compounds
Similar Compounds
(7,8-Dihydropyrido[3,4-d]pyrimidin-6(5H)-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone
(7,8-Dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone
(7,8-Dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-(4-bromophenyl)-1-methyl-1H-pyrazol-5-yl)methanone
Unique Aspects
Compared to similar compounds, (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone exhibits distinct reactivity patterns and biological activity. The presence of the fluorophenyl group enhances its binding affinity to certain targets, making it more effective in specific applications. The unique combination of functional groups within this compound also allows for a broader range of chemical transformations and modifications.
Conclusion
This compound is a fascinating compound with wide-ranging applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and potential therapeutic development.
Properties
IUPAC Name |
7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN5O/c1-23-17(8-16(22-23)12-2-4-14(19)5-3-12)18(25)24-7-6-15-13(10-24)9-20-11-21-15/h2-5,8-9,11H,6-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJMQDGNXISLNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCC4=NC=NC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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